Cas no 28168-10-7 (Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-)
28168-10-7 structure
Product Name:Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
CAS 번호:28168-10-7
MF:C15H18O2
메가와트:230.302224636078
CID:283512
PubChem ID:163312
Update Time:2025-04-19
Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
- 2-[4-(cyclohexen-1-yl)phenyl]propanoic acid
- 2-[4-(1-cyclohexen-1-yl)-phenyl]propionic acid
- 47-210 [as sodium]
- 4-Cyclohexenylhydratropasaeure
- p-1-cyclohexen-1-ylhydratropic acid
- tetriprofen
- Tetriprofen [INN]
- UNII-8JG5454O0D
- Hydratropic acid, P-1-cyclohexen-1-yl-, (+)-
- 4-1-Cyclohexen-1-ylhydratropasaeure
- (-)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
- G97SCV6KL6
- Q27270631
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (-)-
- SCHEMBL2110518
- 28168-10-7
- CVBPQTZKZQWEFX-UHFFFAOYSA-N
- 2-(4-(CYCLOHEXEN-1-YL)PHENYL)PROPANOIC ACID
- 2-(2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-yl)propanoic acid
- (+)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
- BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (+)-
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-.alpha.-methyl-
- (-)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
- Hydratropic acid, P-1-cyclohexen-1-yl-, (-)-
- CHEMBL2104691
- 2-[4-(1-Cyclohexen-1-yl)phenyl]propionic acid
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (+)-
- (+)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
- NS00120849
- UNII-D4D4P67PK9
- 28268-44-2
- alpha-[para-(1-cyclohexenyl)-phenyl]-propionic acid
- D4D4P67PK9
- Hydratropic acid, p-1-cyclohexen-1-yl-
- BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (-)-
- Tetriprofen, (+)-
- 28268-43-1
- 8JG5454O0D
- DTXSID20865416
- Tetriprofen, (-)-
- UNII-G97SCV6KL6
- 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
-
- 인치: 1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)
- InChIKey: CVBPQTZKZQWEFX-UHFFFAOYSA-N
- 미소: OC(C(C)C1C=CC(=CC=1)C1=CCCCC1)=O
계산된 속성
- 정밀분자량: 230.13100
- 동위원소 질량: 230.130679813g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 298
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.6
- 토폴로지 분자 극성 표면적: 37.3Ų
실험적 성질
- PSA: 37.30000
- LogP: 3.83210
Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- 관련 문헌
-
Xiao-Yue Chen,Xiao-Xue Nie,Yichen Wu,Peng Wang Chem. Commun. 2020 56 5058
28168-10-7 (Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Essenoi Fine Chemical Co., Limited
골드 회원
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
골드 회원
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약